FERRITE DE BARYUM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barium ferrite, also known as BaFe12O19, is a ferrimagnetic material composed of barium, iron, and oxygen. It is a type of magnetite, which is a naturally occurring mineral composed of the same elements. Barium ferrite is a versatile material with a wide range of applications, from magnetic recording media to magnetic resonance imaging (MRI). It is also used in the production of permanent magnets and in the manufacture of electronic components. Barium ferrite has unique magnetic properties, such as a high coercivity, which makes it ideal for use in a variety of applications.

Applications De Recherche Scientifique

Absorption Radar

Des ferrites de Mg-Zn dopés au baryum ont été développés en tant que matériaux d'absorption radar potentiels {svg_1}. Les résultats d'absorption des micro-ondes ont montré que la composition obtenait une perte de réflexion maximale de -89,61 dB à 11,21 GHz pour une épaisseur de 5,5 mm, couvrant 56,4 % de la bande X {svg_2}. Cela démontre le potentiel des ferrites de Mg-Zn dopés au baryum en tant que matériau prometteur pour les applications d'absorption des micro-ondes {svg_3}.

Dispositifs Micro-ondes

Les matériaux ferrites, y compris le ferrite de baryum, sont utilisés dans la conception et la fabrication de divers dispositifs micro-ondes, tels que les déphaseurs, les circulateurs et les isolateurs {svg_4}. Ces dispositifs fonctionnent en modifiant le champ magnétique de polarisation, offrant un déphasage variable {svg_5}.

Blindage Magnétique

Les ferrites, y compris le this compound, sont utilisées dans les applications de blindage magnétique {svg_6}. Cela implique l'utilisation de matériaux pour limiter la propagation des champs magnétiques d'une zone à une autre, empêchant ou réduisant les interférences avec les appareils sensibles.

Biosenseurs Magnétiques

Le this compound est utilisé dans le développement de biosenseurs magnétiques {svg_7}. Ces dispositifs utilisent un champ magnétique et des éléments biologiques pour détecter la présence de diverses substances, ce qui les rend utiles dans les tests médicaux et environnementaux.

Stockage de l'Information

Le this compound est utilisé dans les dispositifs de stockage d'informations {svg_8}. Ses propriétés magnétiques le rendent adapté à une utilisation dans des dispositifs tels que les disques durs, où les données sont stockées magnétiquement.

Dispositifs Electroniques

Le this compound est utilisé dans divers dispositifs électroniques {svg_9}. Ses propriétés le rendent utile dans des composants tels que les inductances et les transformateurs, qui s'appuient sur des champs magnétiques pour fonctionner.

Contrôle de la Pollution

Le this compound a des applications dans le contrôle de la pollution {svg_10}. Il peut être utilisé dans des dispositifs conçus pour éliminer les polluants des émissions et des flux de déchets.

Aimants Permanents

Le this compound est un matériau céramique prometteur pour les aimants permanents {svg_11}. Il a une faible densité et une force coercitive élevée, offrant une grande stabilité en fonctionnement et une énergie magnétique spécifique maximale élevée {svg_12}.

Mécanisme D'action

Target of Action

Barium Ferrite, with the chemical formula BaFe12O19, is a highly magnetic material that primarily targets electromagnetic fields . Its primary targets are devices and applications that require magnetic properties, such as magnetic stripe cards, loudspeaker magnets, and radar absorption materials .

Mode of Action

Barium Ferrite interacts with its targets through its inherent magnetic properties. The Fe3+ centers in Barium Ferrite are ferrimagnetically coupled, and one unit cell of Barium Ferrite has a net magnetic moment of 40 μB . When doped with other elements like Zr4+ or Nd3+, the ions enter the crystal site of the barium ferrite, forming a single phase . This interaction results in changes in the magnetic properties of the compound, such as changes in coercivity and saturation magnetization .

Biochemical Pathways

For instance, in radar absorption applications, Barium Ferrite can absorb and dissipate electromagnetic waves, thereby reducing the radar cross-section and enabling stealth applications .

Result of Action

The result of Barium Ferrite’s action is the effective manipulation of magnetic fields. This manipulation enables its use in various applications, such as data storage, where the material’s magnetic nature and resistance to temperature change, corrosion, and oxidation make it ideal . In the context of radar absorption, Barium Ferrite can achieve maximum reflection loss, making it a promising material for microwave absorption applications .

Action Environment

The action, efficacy, and stability of Barium Ferrite can be influenced by environmental factors such as temperature and the presence of other ions. For example, when Barium Ferrite is doped with Zr4+ ions, the lattice constant gradually increases, and particle size slightly reduces . Moreover, the action of Barium Ferrite is also influenced by the frequency of the electromagnetic field it interacts with .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Barium Ferrite can be achieved through a solid-state reaction method. This involves the reaction of Barium Carbonate and Iron Oxide in the presence of a fluxing agent such as Boric Acid. The reaction is carried out at high temperatures in a furnace.", "Starting Materials": [ "Barium Carbonate", "Iron Oxide", "Boric Acid" ], "Reaction": [ "Mix Barium Carbonate, Iron Oxide, and Boric Acid in the desired stoichiometric ratio", "Grind the mixture to a fine powder", "Place the mixture in a crucible and heat it in a furnace at a temperature of 1000-1200°C for several hours", "Cool the crucible and remove the Barium Ferrite product", "Wash the product with distilled water to remove any impurities", "Dry the product at a temperature of 100-150°C" ] } | |

| 11138-11-7 | |

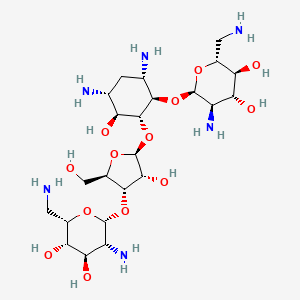

Formule moléculaire |

BaFe2O4 |

Poids moléculaire |

313.01 g/mol |

Nom IUPAC |

barium(2+);iron(3+);oxygen(2-) |

InChI |

InChI=1S/Ba.2Fe.4O/q+2;2*+3;4*-2 |

Clé InChI |

RTVHKGIVFVKLDJ-UHFFFAOYSA-N |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ba+2] |

Description physique |

Pellets or Large Crystals |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of barium ferrite?

A1: The molecular formula of barium ferrite is BaFe12O19. Its molecular weight is approximately 651.64 g/mol.

Q2: What are some characteristic spectroscopic features of barium ferrite?

A: Infrared (IR) spectroscopy reveals characteristic absorption bands for barium ferrite nanoparticles near 420.85 cm-1, 538.14 cm-1, and 572.86 cm-1. []

Q3: What gives barium ferrite its magnetic properties?

A: The magnetic properties of barium ferrite stem from its magnetocrystalline anisotropy, fine grain structure, and excellent chemical stability. [, ]

Q4: How does the sintering temperature affect the properties of barium ferrite?

A: Sintering temperature significantly influences the grain size, density, and magnetic properties of barium ferrite. [, ] For instance, higher sintering temperatures can lead to larger grain sizes and increased density.

Q5: Does the addition of dopants affect the properties of barium ferrite?

A: Yes, doping barium ferrite with elements like aluminum (Al3+) can significantly alter its magnetic and dielectric properties. [] For example, Al3+ doping can decrease saturation magnetization while increasing coercivity.

Q6: What are the primary applications of barium ferrite?

A6: Barium ferrite is widely used in various applications, including:

- Magnetic recording media: Such as magnetic stripe cards and magnetic recording paper. [, ]

- Microwave absorption: Due to its ability to absorb electromagnetic waves. [, ]

- Permanent magnets: Thanks to its hard magnetic properties. []

Q7: What are some common methods for synthesizing barium ferrite?

A7: Several methods are employed for synthesizing barium ferrite, including:

- Sol-gel auto-combustion method: This method uses citric acid as fuel and results in fine, homogenous powders. [, ]

- Co-precipitation method: This technique involves precipitating barium and iron ions from a solution, followed by calcination. [, , ]

- Salt-melt method: This method utilizes a NaCl flux during calcination to promote barium ferrite formation. []

- Hydrothermal synthesis: This method involves using high pressure and temperature in an aqueous environment. []

- Microwave-induced combustion: This technique employs microwave heating to initiate combustion and form barium ferrite powders. []

Q8: How does the Fe/Ba ratio affect the properties of barium ferrite?

A: The Fe/Ba ratio during synthesis significantly influences the magnetic properties of barium ferrite. [] An optimal Fe/Ba ratio yields desired saturation magnetization and coercivity values.

Q9: How does particle size impact the magnetic properties of barium ferrite?

A: Smaller particle sizes, especially in the nanometer range, enhance the magnetic properties of barium ferrite, such as coercivity, due to the single-domain structure of the nanoparticles. [, ]

Q10: How can the morphology of barium ferrite be controlled during synthesis?

A: Different morphologies of barium ferrite, such as nanorods, nanofibers, and hollow spheres, can be synthesized by varying synthesis parameters, including the type of precursors, surfactants, and reaction conditions. [, ]

Q11: Can barium ferrite be combined with other materials to form composites?

A: Yes, barium ferrite can be incorporated into various matrices like polymers (e.g., polyvinyl alcohol, polyaniline) and cement to create composites with enhanced properties. [, , ]

Q12: How does the measurement temperature affect the magnetic properties of barium ferrite?

A: The magnetic properties of barium ferrite, particularly coercivity, can be influenced by the measurement temperature. [] For instance, coercivity may increase at lower temperatures due to changes in magnetic anisotropy.

Q13: How does the orientation of barium ferrite particles affect its recording performance?

A: Longitudinally oriented barium ferrite media exhibit superior recording characteristics at high densities compared to non-oriented media, potentially due to the effect of remanence curves. []

Q14: How does the addition of a coating affect the properties of barium ferrite?

A: Coating barium ferrite particles with materials like Ni-Co-P alloy can enhance its electromagnetic absorption properties by modifying its impedance matching and increasing magnetic losses. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.